

# An In-depth Technical Guide to 5-Ethyl-2,4-dimethylheptane

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## Compound of Interest

Compound Name: **5-Ethyl-2,4-dimethylheptane**

Cat. No.: **B14553545**

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This technical guide provides comprehensive information on the branched alkane **5-Ethyl-2,4-dimethylheptane**, intended for a scientific audience. The document covers its chemical and physical properties, generalized experimental protocols for synthesis and characterization, and a logical workflow for its scientific investigation.

## Compound Identification and Properties

**5-Ethyl-2,4-dimethylheptane** is a saturated hydrocarbon belonging to the alkane family. Its structure features a seven-carbon heptane backbone with methyl groups at positions 2 and 4, and an ethyl group at position 5.

CAS Registry Number: 61868-26-6 [\[1\]](#) [\[2\]](#)

The following table summarizes the key quantitative data available for **5-Ethyl-2,4-dimethylheptane**.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>24</sub>	[1][2][3][4][5]
Molecular Weight	156.31 g/mol	[2][3]
156.3083 g/mol	[1]	
IUPAC Name	5-ethyl-2,4-dimethylheptane	[2]
Synonyms	2,4-dimethyl-5-ethylheptane	[3][4][5]
Density	0.756 g/mL	[3]
0.7528 g/mL	[5]	
Boiling Point	176 °C	[5]
Melting Point	-57.06 °C (estimate)	[5]
Refractive Index	1.4215	[5]

## Experimental Protocols

Detailed experimental protocols specifically for **5-Ethyl-2,4-dimethylheptane** are not readily available in public literature. However, the following sections describe established, general methodologies for the synthesis and characterization of structurally similar branched alkanes.

The construction of a specific branched alkane like **5-Ethyl-2,4-dimethylheptane** can be achieved through carbon-carbon bond formation, often followed by a reduction step. The Grignard reaction is a powerful tool for this purpose.

**Objective:** To synthesize a branched alkane by coupling alkyl groups using a Grignard reagent and a carbonyl compound, followed by dehydration and hydrogenation.

**Methodology:**

- **Grignard Reagent Formation:** An appropriate alkyl halide (e.g., a brominated butane derivative) is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon). Magnesium turnings

are added, and the mixture is gently heated or stirred to initiate the formation of the Grignard reagent.

- **Carbonyl Addition:** A suitable ketone or aldehyde (e.g., a pentanone derivative) dissolved in anhydrous ether/THF is added dropwise to the cooled Grignard reagent solution. This reaction forms a magnesium alkoxide intermediate. The choice of the Grignard reagent and carbonyl compound is critical to forming the desired carbon skeleton.
- **Work-up and Dehydration:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride ( $\text{NH}_4\text{Cl}$ ) or dilute acid (e.g.,  $\text{H}_2\text{SO}_4$ ). This protonates the alkoxide to form a tertiary alcohol. The alcohol is then dehydrated to an alkene, often by heating with a strong acid like phosphoric acid or by using a reagent like thionyl chloride in pyridine.
- **Hydrogenation:** The resulting alkene is dissolved in a solvent such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously until the reaction is complete (monitored by TLC or GC-MS).
- **Purification:** The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure. The final alkane product is purified by fractional distillation or column chromatography on silica gel.

GC-MS is the primary technique for confirming the purity and identity of volatile compounds like alkanes.

**Objective:** To determine the retention time, confirm the molecular weight, and analyze the fragmentation pattern of the synthesized alkane.

**Methodology:**

- **Sample Preparation:** A dilute solution of the purified alkane is prepared in a volatile solvent like hexane or heptane (e.g., 1-100  $\mu\text{g/mL}$ ). An aliquot is transferred to a 2 mL autosampler vial.
- **Instrument Setup:**

- GC Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25  $\mu$ m film thickness 100% dimethylpolysiloxane column, is installed.[1]
- Carrier Gas: Helium or Hydrogen at a flow rate of 1-2 mL/min.[1]
- Oven Program: A typical program starts at 40°C (hold for 3 min), then ramps at 6°C/min to 320°C (hold for 10 min). This program should be optimized based on the compound's boiling point.[1]
- Injection: 1  $\mu$ L of the sample is injected in splitless mode.

- Mass Spectrometer Setup:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - MS Source Temperature: 230 °C.[1]
  - MS Quadrupole Temperature: 150 °C.[1]
  - Scan Range: m/z 40-500.
- Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time and purity. The mass spectrum corresponding to the product peak is examined. For alkanes, characteristic fragment ions are observed at m/z 57, 71, and 85, resulting from the loss of alkyl fragments.[1] The molecular ion ( $M^+$ ) peak may be weak or absent, but its mass can be inferred from the fragmentation pattern.

NMR spectroscopy is essential for unambiguously determining the carbon-hydrogen framework.

Objective: To confirm the precise structure, including branching patterns, using  $^1H$  and  $^{13}C$  NMR.

Methodology:

- Sample Preparation: Approximately 5-10 mg of the purified alkane is dissolved in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) in an NMR tube.

- $^1\text{H}$  NMR Spectroscopy:
  - A one-dimensional proton NMR spectrum is acquired.
  - Expected Signals: Protons in alkanes resonate in the upfield region ( $\delta$  0.5 - 2.0 ppm).[\[2\]](#)
    - Primary (methyl,  $-\text{CH}_3$ ):  $\delta$  0.7 - 1.3 ppm.
    - Secondary (methylene,  $-\text{CH}_2-$ ):  $\delta$  1.2 - 1.6 ppm.
    - Tertiary (methine,  $-\text{CH}-$ ):  $\delta$  1.4 - 1.8 ppm.
  - Signal splitting (multiplicity) and integration are analyzed to deduce proton connectivity. The complexity of overlapping signals for similar alkanes often requires 2D NMR.[\[2\]](#)
- $^{13}\text{C}$  NMR Spectroscopy:
  - A proton-decoupled  $^{13}\text{C}$  spectrum is acquired to determine the number of unique carbon environments.
  - Expected Signals: Alkane carbons typically resonate between  $\delta$  10 - 60 ppm. Branching points (tertiary and quaternary carbons) have distinct chemical shifts.
- 2D NMR (COSY, HSQC):
  - A Correlation Spectroscopy (COSY) experiment is performed to establish  $^1\text{H}$ - $^1\text{H}$  coupling relationships and trace the proton spin systems along the carbon backbone.
  - A Heteronuclear Single Quantum Coherence (HSQC) experiment is run to correlate each proton signal with its directly attached carbon atom, confirming C-H assignments.

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and characterization of a novel branched alkane such as **5-Ethyl-2,4-dimethylheptane**. This process ensures the creation of the target molecule and the rigorous confirmation of its chemical structure and purity.

Caption: Workflow for branched alkane synthesis and characterization.

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## References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [pragolab.cz](https://www.pragolab.cz) [pragolab.cz]
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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)